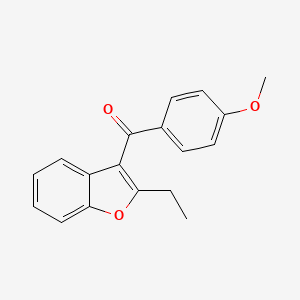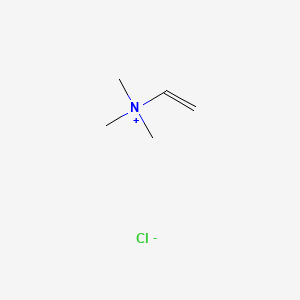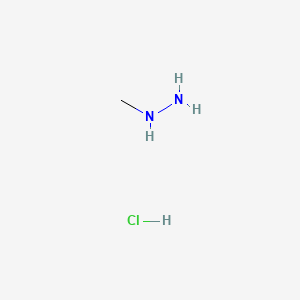
Diallyl(methyl)(phenyl)silane
Vue d'ensemble
Description
Diallyl(methyl)(phenyl)silane (DAMPS) is a chemical compound that belongs to the family of organosilanes. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Metathesis Reactions
Diallyl(methyl)(phenyl)silane has been studied for its role in metathesis reactions. Pagano et al. (1998) explored the intramolecular metathesis of various diallyl compounds, including diallyl dimethyl- or diphenyl-silanes, which resulted in the formation of corresponding silacyclopentenes (Pagano, Mutch, Lefebvre, & Basset, 1998).
Polymerization Applications
In the field of polymer chemistry, Lindsley et al. (2000) investigated the use of dialkylsilane styrenes, such as those derived from diallyl(methyl)(phenyl)silane, in living free radical polymerization, resulting in novel silyl resins with unique macromolecular architecture (Lindsley et al., 2000).
Catalytic Reactions
Bornemann and Sander (2002) demonstrated the reaction of methyl(phenyl)silylene, a derivative of diallyl(methyl)(phenyl)silane, with CO and PH3, forming acid–base complexes. This study highlighted the potential of such compounds in catalytic reactions (Bornemann & Sander, 2002).
Electrolyte Modification
In the domain of energy storage, Xia et al. (2008) investigated phenyl tris-2-methoxydiethoxy silane, a compound related to diallyl(methyl)(phenyl)silane, as an additive in lithium-ion battery electrolytes. The addition of this silane improved the performance and stability of the electrolytes (Xia, Wang, Wu, Luo, Zhao, & Ree, 2008).
Organic Synthesis and Materials Science
In materials science and organic synthesis, Marciniec and Pietraszuk (1993) explored the synthesis of alkenyl (phenyl, methyl) substituted silanes through olefin metathesis, using compounds like diallyl(methyl)(phenyl)silane (Marciniec & Pietraszuk, 1993).
Propriétés
IUPAC Name |
methyl-phenyl-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJSUOVZDTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344219 | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl(methyl)(phenyl)silane | |
CAS RN |
2633-60-5 | |
| Record name | (Methyldi-2-propen-1-ylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)



![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)





![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

